

physical and chemical properties of 1-Chloroisoquinoline

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Compound of Interest

Compound Name: 1-Chloroisoquinoline

Cat. No.: B032320

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An In-depth Technical Guide to 1-Chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-chloroisoquinoline**, a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physical and Chemical Properties

1-Chloroisoquinoline is a pale yellow to orange crystalline solid at room temperature.^[1] It is an important building block in the synthesis of a variety of organic compounds, particularly in the development of pharmaceuticals and agrochemicals.^[2]

Data Presentation: Physical and Chemical Characteristics

Property	Value	Reference
Molecular Formula	C ₉ H ₆ ClN	[3]
Molecular Weight	163.60 g/mol	[3][4]
CAS Number	19493-44-8	[4]
Melting Point	31-36 °C	[4][5][6]
Boiling Point	274-275 °C at 768 mmHg	[7][6]
Density	1.3 ± 0.1 g/cm ³	[5]
Appearance	White to yellow low melting solid	[8]
Solubility	Insoluble in water	[6]
Flash Point	158.0 ± 5.4 °C	[5]
LogP	2.63	[5]

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆): δ 8.25-8.31 (m, 2H), 8.08 (d, J = 8.0 Hz, 1H), 7.88-7.91 (m, 2H), 7.80-7.84 (m, 1H). [6][9]

Mass Spectrometry (ESI+): m/z 164.0 [M+H]⁺. [6][9]

Synthesis of 1-Chloroisoquinoline

A common and effective method for the synthesis of **1-chloroisoquinoline** is the reaction of isoquinoline-N-oxide with phosphoryl chloride. [6][9]

Experimental Protocol: Synthesis from Isoquinoline-N-oxide

Materials:

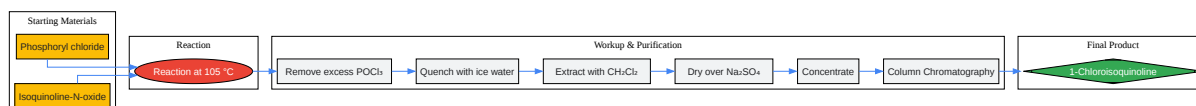
- Isoquinoline-N-oxide

- Phosphoryl chloride (POCl_3)
- Dichloromethane (CH_2Cl_2)
- Ice
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Petroleum ether

Procedure:

- In a flask equipped with a dropping funnel and a magnetic stirrer, place isoquinoline-N-oxide (20.0 g).
- Cool the flask in an ice bath.
- Slowly add phosphoryl chloride (200 mL) dropwise to the cooled isoquinoline-N-oxide with stirring.
- After the addition is complete, heat the reaction mixture to 105 °C and reflux overnight.
- Remove the excess phosphoryl chloride by distillation under reduced pressure.
- Carefully quench the residue with ice water.
- Extract the aqueous mixture with dichloromethane.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield **1-chloroisoquinoline** (typical yield: 21.0 g, 85%).^{[6][9]}

Synthesis Workflow



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Synthesis of **1-Chloroisoquinoline**

Chemical Reactivity and Applications

1-Chloroisoquinoline is a versatile intermediate that participates in a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

Key Reactions of **1-Chloroisoquinoline**

1-Chloroisoquinoline is a valuable substrate for several important cross-coupling reactions, including:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
- Homocoupling Reactions: Self-coupling to yield bis-isoquinolines.[7]

These reactions enable the introduction of a wide range of substituents at the 1-position of the isoquinoline ring, leading to the synthesis of diverse libraries of compounds for drug discovery and materials science. For instance, **1-chloroisoquinoline** is used in the preparation of aminoisoquinolinylurea derivatives that have shown antiproliferative activity against melanoma cell lines.[6]

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 1-Phenylisoquinoline

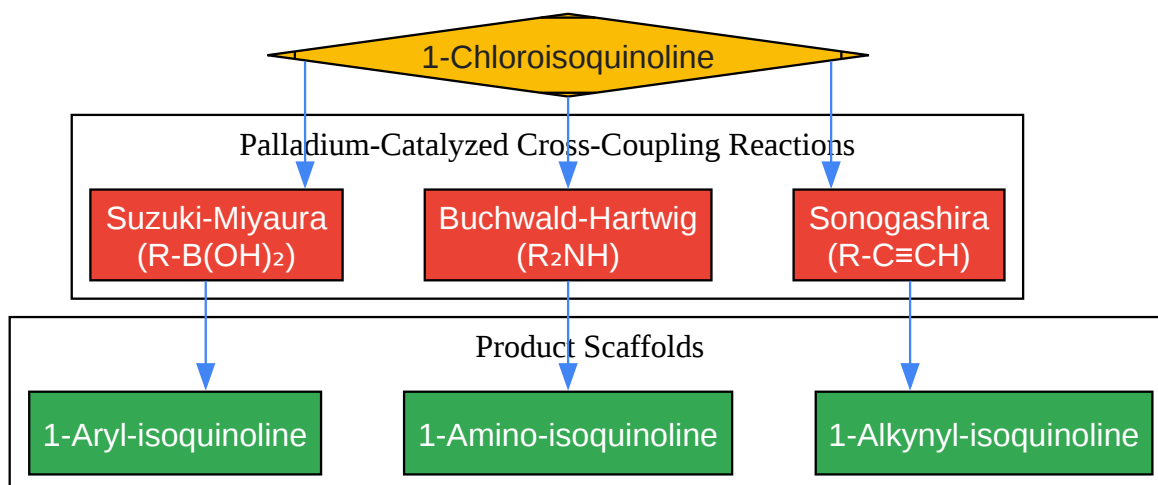
Materials:

- **1-Chloroisoquinoline**
- Benzeneboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- 2 M Sodium carbonate (Na₂CO₃) solution
- Tetrahydrofuran (THF)
- Dichloromethane (CH₂Cl₂)
- Distilled water

Procedure:

- To a two-necked flask, add benzeneboronic acid (16 mmol), **1-chloroisoquinoline** (12 mmol), tetrakis(triphenylphosphine)palladium (0.06 mmol), 2 M sodium carbonate solution (60 mL), and tetrahydrofuran (60 mL).^[9]
- Protect the reaction mixture with a nitrogen atmosphere.
- Heat the mixture in an oil bath at 123 °C for 12 hours.^[9]
- After cooling, pour the reaction mixture into distilled water.
- Extract the organic phase with dichloromethane.
- Separate the organic phase and purify it by column chromatography (silica gel, dichloromethane) to obtain 1-phenylisoquinoline as a white powder.^[9]

Logical Relationship of Key Cross-Coupling Reactions



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Key Reactions of **1-Chloroisoquinoline**

Conclusion

1-Chloroisoquinoline is a synthetically valuable compound with well-defined physical and chemical properties. Its utility as a precursor in palladium-catalyzed cross-coupling reactions makes it an indispensable tool for the synthesis of complex heterocyclic molecules. The experimental protocols provided herein offer a practical guide for its synthesis and derivatization, empowering researchers to explore novel chemical space in their drug discovery and development endeavors.

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